5-Oxospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
5-Oxospiro[3.3]heptane-2-carboxylic acid: is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxospiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate ketones with carboxylic acids under acidic or basic conditions to form the spirocyclic intermediate, followed by oxidation to introduce the keto group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, or acid chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other substituted compounds .
Scientific Research Applications
5-Oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with similar structural features but different functional groups.
Azaspiro[3.3]heptanes: Compounds containing nitrogen in the spirocyclic ring, which are also valuable in drug discovery.
Uniqueness
5-Oxospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a spirocyclic structure with a keto and carboxylic acid functional group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
7-oxospiro[3.3]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJARTVASCQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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